3-[(4-Benzoylpiperazin-1-yl)methyl]benzonitrile
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Overview
Description
3-[(4-Benzoylpiperazin-1-yl)methyl]benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzonitrile group attached to a piperazine ring, which is further substituted with a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzoylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-benzoylpiperazine with 3-chloromethylbenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzoylpiperazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
3-[(4-Benzoylpiperazin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Benzoylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring plays a crucial role in its binding affinity and selectivity. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
- 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
- 3-(4-Methylpiperazine-1-yl)benzonitrile
Uniqueness
3-[(4-Benzoylpiperazin-1-yl)methyl]benzonitrile is unique due to the presence of the benzoyl group, which can significantly influence its chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[(4-benzoylpiperazin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C19H19N3O/c20-14-16-5-4-6-17(13-16)15-21-9-11-22(12-10-21)19(23)18-7-2-1-3-8-18/h1-8,13H,9-12,15H2 |
InChI Key |
QUWPBVGNRBIWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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